5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties
5-Fluoro-2,3-dihydro-1H-inden-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Fluoro-2,3-dihydro-1H-inden-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a fluorinated amine derivative of significant interest in medicinal chemistry and drug development. Its structural similarity to the core of rasagiline, a potent monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease, positions it as a valuable building block for the synthesis of novel therapeutic agents. The introduction of a fluorine atom can modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity, making this compound a target for creating new chemical entities with enhanced efficacy and safety profiles. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and potential applications.
Core Chemical Properties
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a chiral compound, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its properties are summarized below. Data for the key synthetic precursor, 5-Fluoro-1-indanone oxime, is also included for reference.
| Property | Value | Reference(s) |
| IUPAC Name | 5-fluoro-2,3-dihydro-1H-inden-1-amine | |
| Synonyms | 5-Fluoroindan-1-amine | |
| CAS Number | 148960-33-2 (Racemic) | |
| 1381928-19-3 ((R)-enantiomer HCl salt) | ||
| 2103399-35-3 ((S)-enantiomer HCl salt) | [1] | |
| Molecular Formula | C₉H₁₀FN | [2] |
| Molecular Weight | 151.18 g/mol | [2] |
| Appearance | Expected to be a solid or oil at room temperature. | |
| Melting Point | Data not available. The precursor, 5-Fluoro-1-indanone oxime, melts at 160-161°C. | |
| Boiling Point | Data not available. | [3] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. The hydrochloride salt is likely soluble in water. |
Synthesis and Reactivity
The primary synthetic route to 5-Fluoro-2,3-dihydro-1H-inden-1-amine involves a multi-step process starting from a substituted phenylpropanoic acid. The key transformation is the reductive amination of the corresponding ketone, 5-Fluoro-2,3-dihydro-1H-inden-1-one (5-fluoro-1-indanone).
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-1-indanone (Precursor)
This procedure is based on the intramolecular Friedel-Crafts acylation of 3-(3-Fluorophenyl)propanoic acid.[4][5]
-
Materials: 3-(3-Fluorophenyl)propanoic acid, chlorosulfonic acid, ice, water, ethyl acetate, hexane, sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Carefully add 3-(3-Fluorophenyl)propanoic acid (1.0 eq) in portions to an ice-cooled, stirred solution of chlorosulfonic acid (10-15 volumes).
-
Allow the reaction mixture to stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate (3x volumes).
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Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a 10% ethyl acetate in hexane eluent) to yield 5-Fluoro-1-indanone.[4]
-
Step 2: Synthesis of 5-Fluoro-1-indanone oxime (Intermediate)
This protocol follows a standard procedure for oxime formation from a ketone.[6][7]
-
Materials: 5-Fluoro-1-indanone, hydroxylamine hydrochloride, pyridine (or another base like sodium acetate), ethanol.
-
Procedure:
-
Dissolve 5-Fluoro-1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.
-
Add hydroxylamine hydrochloride (1.05-1.2 eq) and a base (e.g., pyridine or sodium acetate, 1.5-2.0 eq).
-
Heat the mixture to reflux (typically 50-80°C) and stir for 1-3 hours, monitoring the reaction by TLC.[6]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Resuspend the residue in water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with dilute acid (if pyridine is used), water, and brine.
-
Dry the organic layer, filter, and evaporate the solvent to yield 5-Fluoro-1-indanone oxime, which can be used in the next step with or without further purification.
-
Step 3: Synthesis of 5-Fluoro-2,3-dihydro-1H-inden-1-amine (Final Product)
This step involves the reduction of the oxime intermediate.
-
Materials: 5-Fluoro-1-indanone oxime, reducing agent (e.g., catalytic hydrogenation with H₂/Pd-C, or chemical reduction with Na/Ethanol, LiAlH₄), solvent (e.g., ethanol, methanol, THF).
-
Procedure (Catalytic Hydrogenation):
-
Dissolve 5-Fluoro-1-indanone oxime (1.0 eq) in a suitable solvent like ethanol or methanol in a hydrogenation vessel.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 5-Fluoro-2,3-dihydro-1H-inden-1-amine.
-
The product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
-
Caption: A typical three-step synthesis pathway to the target amine.
Spectroscopic and Analytical Properties
Detailed spectroscopic data for 5-Fluoro-2,3-dihydro-1H-inden-1-amine is not widely published in peer-reviewed literature but can be obtained from commercial suppliers.[1] The expected spectral characteristics are outlined below based on its structure and general principles.
¹H NMR Spectroscopy:
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Aromatic Protons: Signals expected in the range of 6.8-7.5 ppm, showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The fluorine atom will induce further splitting (H-F coupling).
-
Benzylic Proton (-CH-NH₂): A multiplet around 4.0-4.5 ppm.
-
Aliphatic Protons (-CH₂-CH₂-): Complex multiplets expected between 1.8-3.0 ppm.
-
Amine Protons (-NH₂): A broad singlet, typically between 1.5-4.0 ppm, which is exchangeable with D₂O.
¹³C NMR Spectroscopy:
-
Aromatic Carbons: Signals in the 110-150 ppm region. The carbon directly bonded to fluorine will show a large C-F coupling constant.
-
Benzylic Carbon (-CH-NH₂): A signal around 50-60 ppm.
-
Aliphatic Carbons (-CH₂-): Signals in the 25-40 ppm range.
IR Spectroscopy:
-
N-H Stretch: As a primary amine, two characteristic medium-intensity bands are expected in the 3300-3400 cm⁻¹ region.
-
C-N Stretch: A band in the 1000-1250 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-F Stretch: A strong band typically found in the 1000-1300 cm⁻¹ region.
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 151. Due to the presence of a single nitrogen atom, the molecular weight follows the "nitrogen rule" (an odd number of nitrogen atoms results in an odd nominal molecular mass).
-
Common fragmentation patterns for indanamines would include loss of the amino group and cleavage of the five-membered ring.
Analytical Purity Determination Protocol
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard methods for assessing the purity of amines and their intermediates.[8][9][10]
-
Method 1: Reversed-Phase HPLC (RP-HPLC)
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve the amine sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.[10]
-
Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp up to a high temperature (e.g., 280°C) at 10-20°C/min.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of 40-400 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.[10]
-
Analysis: The resulting chromatogram will separate volatile impurities, and the mass spectrometer will help in their identification.[11]
-
Caption: A flowchart for purity analysis using standard chromatographic methods.
Role in Drug Development and Biological Relevance
The indane scaffold is a privileged structure in medicinal chemistry. The non-fluorinated analog, 1-aminoindan, is a crucial intermediate in the synthesis of Rasagiline, an irreversible MAO-B inhibitor for Parkinson's disease.[12][13][14]
The strategic incorporation of fluorine is a well-established method in drug design to enhance pharmacokinetic and pharmacodynamic properties.[15] Fluorine can:
-
Block Metabolic Oxidation: A fluorine atom can be placed at a site susceptible to metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the compound's half-life.
-
Modulate pKa: The electron-withdrawing nature of fluorine can lower the basicity (pKa) of the nearby amine group, which can influence receptor binding and cell permeability.
-
Enhance Binding Affinity: Fluorine can form favorable interactions (e.g., hydrogen bonds, dipole-dipole) with target proteins, potentially increasing binding affinity and potency.
Given these principles, 5-Fluoro-2,3-dihydro-1H-inden-1-amine serves as a key building block for creating novel analogs of known drugs or entirely new classes of compounds targeting various biological systems, including the central nervous system (CNS) and oncology targets.[16][17]
Caption: Role of the fluorinated amine as a scaffold in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Fluoro-2,3-dihydro-1H-inden-1-amine is not publicly available, data from structurally similar amines and fluorinated compounds suggest the following precautions:
-
Hazard Identification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, vapor, or mist. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Fluoro-2,3-dihydro-1H-inden-1-amine is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through established organic chemistry methodologies, and its purity can be readily assessed using standard analytical techniques. The strategic placement of a fluorine atom on the indane core makes it an attractive building block for developing next-generation therapeutics with potentially improved pharmacological profiles. Further research into the biological activities of its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. 2103399-35-3|(S)-5-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2241594-19-2|7-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride|BLD Pharm [bldpharm.com]
- 4. Synthesis routes of 5-Fluoro-1-indanone [benchchem.com]
- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. prepchem.com [prepchem.com]
- 8. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. benchchem.com [benchchem.com]
- 11. waters.com [waters.com]
- 12. CN102464589A - Preparation method of rasagiline, mesylate and intermediate thereof - Google Patents [patents.google.com]
- 13. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rasagiline - Wikipedia [en.wikipedia.org]
- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 17. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
